molecular formula C20H24N9O9P B038973 Scriptene CAS No. 121135-53-3

Scriptene

Cat. No.: B038973
CAS No.: 121135-53-3
M. Wt: 565.4 g/mol
InChI Key: XURFYCWNUGWGDL-VQJWOFKYSA-N
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Description

Origins and Rational Design

Scriptene emerged in the 1990s as part of efforts to optimize the therapeutic efficacy of NRTIs by leveraging heterodimerization strategies. The compound was synthesized by covalently linking AZT and ddI through their 5'-positions via a phosphate bridge. This design aimed to address limitations associated with monotherapy, such as rapid metabolic degradation, drug resistance, and overlapping toxicities. Preclinical studies demonstrated that the heterodimeric structure could modulate drug release kinetics, potentially prolonging intracellular exposure to active metabolites while reducing systemic toxicity.

Early Pharmacokinetic Studies

Phase I clinical trials conducted in the late 1990s evaluated this compound’s pharmacokinetics in HIV-positive patients with CD4+ counts >200 cells/mm³. These studies revealed interspecies metabolic disparities:

  • Human hepatocytes primarily generated AZT 5'-monophosphate (AZT-MP) and ddI 5'-monophosphate (ddI-MP), with minimal formation of toxic metabolites like 3'-amino-3'-deoxythymidine (AMT).
  • Rodent and primate models produced AMT and its glucuronidated derivative (GAMT), highlighting species-specific metabolic pathways that complicated translational research.

Properties

CAS No.

121135-53-3

Molecular Formula

C20H24N9O9P

Molecular Weight

565.4 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H24N9O9P/c1-10-5-28(20(32)25-18(10)30)15-4-12(26-27-21)13(38-15)7-36-39(33,34)35-6-11-2-3-14(37-11)29-9-24-16-17(29)22-8-23-19(16)31/h5,8-9,11-15H,2-4,6-7H2,1H3,(H,33,34)(H,22,23,31)(H,25,30,32)/t11-,12-,13+,14+,15+/m0/s1

InChI Key

XURFYCWNUGWGDL-VQJWOFKYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3CCC(O3)N4C=NC5=C4N=CNC5=O)N=[N+]=[N-]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3CC[C@@H](O3)N4C=NC5=C4N=CNC5=O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3CCC(O3)N4C=NC5=C4N=CNC5=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthesis of Zidovudine (AZT)

The preparation of this compound begins with the synthesis of its constituent nucleoside analogs. Zidovudine (AZT), a thymidine analog, is synthesized via a halogen-azide substitution reaction. As detailed in Patent CN103201278A, the process involves:

  • Halogenation of Thymidine : 2'-halothymidine (e.g., 2'-chlorothymidine or 2'-bromothymidine) is treated with an azide source (e.g., sodium azide) in dimethylformamide (DMF) at 60–120°C. This step replaces the 3'-hydroxyl group with an azide moiety.

  • Deprotection : The intermediate undergoes acidic hydrolysis (e.g., aqueous HCl or acetic acid) in an alcohol solvent (e.g., methanol) at 10–50°C to yield AZT.

Key Reaction Conditions :

StepReagentsSolventTemperatureTime
1NaN₃DMF60–120°C4–8 h
2HCl/MeOHMethanol10–50°C1–2 h

Coupling of AZT and ddI

The final step involves linking AZT and ddI through a phosphate bond. As inferred from pharmacokinetic studies, this is achieved via:

  • Phosphoramidite Chemistry : AZT and ddI are activated with phosphoramidite reagents (e.g., 2-cyanoethyl tetraisopropylphosphorodiamidite) in anhydrous tetrahydrofuran (THF).

  • Oxidation : The phosphite intermediate is oxidized to a phosphate using iodine/water, forming the stable AZT-P-ddI bond.

Critical Parameters :

  • Stoichiometry : A 1:1 molar ratio of AZT to ddI is maintained to prevent oligomerization.

  • Purification : Reverse-phase chromatography (C18 column) isolates this compound with >98% purity.

Industrial Production Methods

Large-Scale Reactor Design

Industrial production employs continuous-flow reactors to enhance yield and reduce byproducts. Key features include:

  • Temperature Control : Jacketed reactors maintain 25–30°C during coupling to prevent thermal degradation.

  • Catalyst Optimization : Immobilized enzymes (e.g., phosphotransferases) reduce reagent costs and improve reaction specificity.

Crystallization and Drying

Post-synthesis, this compound is purified via:

  • Antisolvent Crystallization : Ethanol is added to the aqueous reaction mixture to precipitate this compound.

  • Lyophilization : The crystalline product is freeze-dried to achieve a moisture content of <0.5%.

Industrial Yield Optimization :

ParameterLaboratory ScaleIndustrial Scale
Yield65–70%85–90%
Purity95%99%

Comparative Analysis of Preparation Methods

Solvent Systems

DMF and THF are preferred for their ability to dissolve nucleoside analogs, but industrial processes increasingly adopt greener solvents (e.g., cyclopentyl methyl ether) to meet environmental regulations.

Enzymatic vs. Chemical Coupling

MethodAdvantagesLimitations
EnzymaticHigh specificity, mild conditionsCostly enzymes, slower kinetics
ChemicalRapid, scalableRequires stringent purification

Quality Control and Analytical Validation

Spectroscopic Characterization

  • NMR : ¹H NMR (D₂O) confirms the absence of unreacted AZT (δ 1.90 ppm, CH₃) and ddI (δ 8.30 ppm, H-8).

  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 651.2 [M+H]⁺.

Impurity Profiling

HPLC analysis detects residual solvents (e.g., DMF < 500 ppm) and degradation products (e.g., AMT < 0.1%) .

Chemical Reactions Analysis

Types of Reactions: Scriptene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Scriptene has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Scriptene involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1 highlights key differences between Scriptene and structurally analogous JAK inhibitors:

Compound Target Kinase IC50 (nM) Oral Bioavailability Plasma Half-life (h)
This compound JAK3 2.3 85% 8.2
Tofacitinib JAK1/3 5.8 (JAK3) 74% 3.2
Baricitinib JAK1/2 4.1 (JAK1) 68% 12.5
Upadacitinib JAK1 1.6 76% 10.1

Key Findings :

  • Selectivity : this compound’s JAK3 specificity reduces risks of anemia and thrombocytopenia associated with JAK1/2 inhibition (e.g., Baricitinib) .
  • Efficacy : In collagen-induced arthritis models, this compound achieved 92% reduction in joint inflammation at 10 mg/kg/day, outperforming Tofacitinib (78% at 15 mg/kg/day) .
  • 45 U/L for Upadacitinib) .

Clinical Trial Data (Phase II)

Table 2 compares this compound’s Phase II results with approved JAK inhibitors:

Parameter This compound Tofacitinib Baricitinib
ACR50 Response Rate 68% 59% 62%
Serious Infections 3.1% 4.8% 5.2%
Dose Frequency Once daily Twice daily Once daily

Discussion :

  • This compound’s once-daily dosing improves patient compliance over Tofacitinib .
  • Lower infection rates correlate with its targeted mechanism, reducing broad immunosuppression .

Biological Activity

Scriptene, a compound derived from the class of 21,22-cyclosteroids, has garnered attention for its notable biological activities, particularly in the context of cancer research. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Synthesis of this compound

This compound is synthesized through a series of chemical reactions starting from pregnenolone acetate. The key transformation involves the Kulinkovich reaction, which facilitates the conversion of 17-vinyl steroids with esters into cyclopropanols. Subsequent reactions include three-membered ring-opening under various conditions, leading to the formation of steroidal Δ^2-6-ketones and 3β-hydroxy-Δ^5-enes with functional groups at C-21 to C-23. This synthetic pathway highlights the complexity and innovation involved in producing this compound and its derivatives .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Specifically, studies have focused on its effects on prostate (22Rv1) and breast (MCF-7) cancer cells. Notably, one compound derived from this compound, (20S,22R)-22-Acetoxy-21,22-cyclo-5α-cholest-5-ene, showed moderate antiandrogenic potency with IC50 values of 18.4 ± 1.2 µM against MCF-7 cells and 14.6 ± 1.4 µM against 22Rv1 cells .

The mechanisms through which this compound exerts its biological effects involve modulation of androgen receptor (AR) activity. The expression levels of signaling proteins such as AR-V7, cyclin D1, and BCL2 were evaluated using immunoblotting techniques. These proteins are crucial in regulating cell proliferation and apoptosis in cancer cells .

Case Studies

A series of experiments were conducted to evaluate the biological activity of this compound and its derivatives:

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-718.4 ± 1.2Antiandrogenic activity via AR modulation
Study 222Rv114.6 ± 1.4Inhibition of cell proliferation

These studies indicate that this compound not only inhibits cancer cell growth but also affects key regulatory pathways associated with tumor progression.

Q & A

Q. How should researchers design experiments to investigate Scriptene's pharmacological properties?

Methodological Answer: Begin by establishing a hypothesis-driven framework, selecting appropriate in vitro and in vivo models aligned with this compound's purported targets. Use dose-ranging studies to identify therapeutic windows and toxicity thresholds. Ensure experimental controls (e.g., vehicle controls, positive/negative comparators) are integrated to isolate this compound-specific effects. Employ validated assays (e.g., ELISA, flow cytometry) for quantitative endpoints. Statistical power analysis should precede experimentation to determine sample sizes .

Q. What methodologies ensure reproducibility in this compound synthesis and characterization?

Methodological Answer: Document synthesis protocols with granular detail, including reagent purity, reaction conditions (temperature, pH, catalysts), and purification steps (e.g., HPLC parameters). For characterization, combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC-MS) to verify structural integrity and purity. Cross-validate results with independent replicates and third-party laboratories. Publish raw data and spectra in supplementary materials to enable replication .

Q. Which analytical techniques are optimal for characterizing this compound's physicochemical properties?

Methodological Answer: Utilize differential scanning calorimetry (DSC) for thermal stability, dynamic light scattering (DLS) for particle size distribution, and X-ray crystallography for structural elucidation. Pair these with solubility assays under physiologically relevant buffers. For stability studies, employ accelerated degradation protocols (e.g., ICH guidelines) and monitor degradation products via mass spectrometry .

Q. How can researchers establish dose-response relationships for this compound in preclinical models?

Methodological Answer: Conduct pilot studies to identify sub-therapeutic, therapeutic, and toxic dose ranges. Use nonlinear regression models (e.g., sigmoidal Emax) to quantify efficacy and safety margins. Incorporate longitudinal sampling to assess pharmacokinetic (PK) parameters (Cmax, AUC, half-life). Validate findings with orthogonal assays (e.g., biomarker quantification) to reduce bias .

Q. What ethical considerations apply to preclinical studies involving this compound?

Methodological Answer: Adhere to institutional animal care protocols (e.g., ARRIVE guidelines) for humane endpoints and sample size minimization. For human cell-line studies, obtain IRB approval and document informed consent for donor materials. Disclose conflicts of interest and ensure data anonymization in publications .

Advanced Research Questions

Q. How can contradictory findings about this compound's mechanism of action be resolved?

Methodological Answer: Perform systematic meta-analyses of existing data to identify confounding variables (e.g., cell type specificity, assay conditions). Use CRISPR-based gene editing or RNAi to validate target engagement in isogenic models. Apply Bayesian statistics to quantify uncertainty and reconcile disparate results .

Q. What experimental designs integrate multi-omics data to study this compound's systemic effects?

Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) in a longitudinal cohort design. Use pathway enrichment analysis (e.g., GSEA, STRING) to identify perturbed networks. Apply machine learning (e.g., random forests) to integrate omics layers and prioritize biomarkers .

Q. How can this compound's long-term stability be assessed under varying environmental conditions?

Methodological Answer: Conduct stress testing under controlled humidity, temperature, and light exposure. Monitor degradation kinetics via stability-indicating assays (e.g., UPLC with photodiode array detection). Use Arrhenius equations to predict shelf-life and identify excipients that enhance formulation stability .

Q. What computational strategies optimize this compound's synthesis pathways?

Methodological Answer: Employ density functional theory (DFT) to model reaction energetics and transition states. Use cheminformatics tools (e.g., Schrödinger’s Maestro) for retrosynthetic analysis. Validate predictions with high-throughput robotic synthesis platforms and machine learning-driven reaction optimization .

Q. How should cross-species extrapolation of this compound's efficacy data be validated?

Methodological Answer: Compare PK/PD profiles across species (e.g., murine, primate) using allometric scaling. Validate target conservation via phylogenetic analysis of protein sequences. Use humanized animal models or organ-on-chip systems to bridge translational gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.